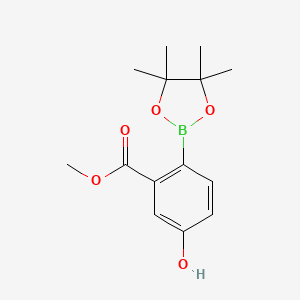

Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Übersicht

Beschreibung

Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C14H19BO5 and its molecular weight is 278.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis for carbon-carbon bond formation reactions .

Biochemical Pathways

Boronic acids and their derivatives are known to participate in various organic reactions, including suzuki-miyaura cross-coupling reactions .

Result of Action

As a boronic acid derivative, it may participate in various organic reactions, leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or catalysts . For instance, the compound’s stability might be affected by exposure to oxygen .

Biochemische Analyse

Biochemical Properties

Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to facilitate the formation of carbon-carbon bonds. This compound interacts with palladium catalysts to form intermediate complexes that enable the coupling of aryl halides with boronic acids, leading to the synthesis of biaryl compounds .

In addition to its role in organic synthesis, this compound can interact with various enzymes and proteins. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The nature of these interactions is often dependent on the specific structure of the enzyme and the binding affinity of the compound .

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the type of cell and the concentration of the compoundFor instance, it may affect the phosphorylation status of proteins, thereby altering their function and downstream signaling events .

Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins. This can lead to changes in the expression levels of specific genes, ultimately affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with target biomolecules, such as enzymes or proteins. This covalent binding can result in the inhibition or activation of the target molecule’s function .

Additionally, this compound can act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This type of inhibition can lead to a decrease in the enzyme’s catalytic activity and subsequent changes in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat .

Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings. For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may have minimal or beneficial effects, such as enhancing certain biochemical pathways or improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential organ damage .

Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration. These effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis and enzyme interactions. It can interact with enzymes such as oxidoreductases and transferases, affecting their catalytic activity and altering metabolic flux .

The compound can also influence metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. This can lead to changes in the concentrations of specific metabolites, ultimately impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments .

The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment. These factors can affect the compound’s localization and accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can affect various cellular processes .

Biologische Aktivität

Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1029439-78-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

- Molecular Formula : C14H19BO5

- Molecular Weight : 278.11 g/mol

- CAS Number : 1029439-78-8

- MDL Number : MFCD18730326

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety is believed to enhance its reactivity and selectivity towards certain enzymes and receptors.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus (MRSA) | 4–8 μg/mL |

| Compound B | Mycobacterium abscessus | 0.5–1.0 μg/mL |

| Compound C | Mycobacterium smegmatis | 0.5–1.0 μg/mL |

These findings suggest that this compound could potentially be developed as an antimicrobial agent against resistant strains of bacteria.

Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer properties. For example:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect on cell proliferation |

| MCF10A (Non-cancerous) | >10 | Selectivity towards cancer cells |

The selectivity index indicates that the compound could preferentially target cancer cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls.

-

Case Study on Anticancer Properties :

- In a mouse model of metastatic breast cancer using the MDA-MB-231 cell line, treatment with the compound resulted in a notable decrease in tumor size and metastasis compared to untreated controls.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has moderate bioavailability with slow elimination rates. Toxicity assessments have shown acceptable safety profiles at high doses in animal models:

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| t1/2 (hours) | >12 |

These results indicate that this compound may have favorable pharmacokinetic properties for further development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1029439-78-8) has a molecular formula of C₁₄H₁₉BO₅ and a molecular weight of 278.11 g/mol. The compound features a boronate ester structure that is significant for its reactivity in various chemical transformations .

The synthesis typically involves the reaction of methyl 5-hydroxybenzoate with boron reagents under controlled conditions. For instance, one method includes using bis(pinacolato)diboron in the presence of a palladium catalyst to facilitate the formation of the desired product .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of this compound. It has shown effectiveness against various strains of bacteria, including antibiotic-resistant types. The compound's boron moiety is believed to enhance its interaction with bacterial cell walls or metabolic pathways .

Drug Development

The compound is being explored as a scaffold for developing new therapeutic agents. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity. Research indicates that compounds derived from this compound exhibit promising inhibitory effects on enzymes relevant in cancer and metabolic disorders .

Material Science Applications

This compound is also utilized in material science due to its ability to form stable complexes with metals and other materials. This property makes it suitable for applications in:

- Polymer Chemistry : As a cross-linking agent in polymer synthesis.

- Nanotechnology : In the development of nanomaterials for drug delivery systems or sensors due to its biocompatibility and functionalization potential .

Case Study 1: Antimicrobial Resistance

A study published in MDPI demonstrated the synthesis of derivatives from this compound that showed significant antibacterial activity against resistant strains of Staphylococcus aureus. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing effective inhibition at low concentrations .

Case Study 2: Cancer Therapeutics

Another research effort focused on modifying the compound to enhance its selectivity towards cancer cells. The resultant compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights the potential for further development into viable cancer treatments .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl halides, enabling the synthesis of biaryl structures. This reaction is central to its utility in medicinal chemistry and materials science.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Mechanistic Insights

-

The boronic ester undergoes transmetallation with a palladium catalyst, forming a Pd-aryl intermediate that couples with the aryl halide .

-

The hydroxy group may stabilize intermediates via hydrogen bonding but typically requires protection in strongly basic conditions .

Oxidation to Phenolic Derivatives

The boronic ester can be oxidized to generate phenolic compounds under mild oxidative conditions.

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 30% H₂O₂ | THF/H₂O, 0°C, 1.5 h | Biphenyl-2-ol derivatives | 98% | |

| O₂ (air) | MeCN, room temperature | Benzoic acid derivatives | 100% |

Key Observations

-

Oxidation with H₂O₂ proceeds via electrophilic attack on the boron center, followed by hydrolysis to yield the phenol .

-

Air oxidation is slower but effective for large-scale reactions .

Protection/Deprotection of the Hydroxyl Group

The phenolic hydroxyl group can be selectively protected to prevent undesired side reactions during synthesis.

Table 3: Protection Strategies

| Protecting Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| MOM-Cl | K₂CO₃, DMF, 0°C to RT | Methoxymethyl (MOM)-protected derivative | 53% | |

| TMSCl | MeCN, H₂O, RT | Trimethylsilyl (TMS)-protected derivative | 100% |

Applications

Eigenschaften

IUPAC Name |

methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8,16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVRODJDSNIUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.